molecular formula C11H10N2 B1331141 3-(Pyridin-3-yl)benzenamine CAS No. 57976-57-5

3-(Pyridin-3-yl)benzenamine

Cat. No. B1331141
CAS RN: 57976-57-5
M. Wt: 170.21 g/mol
InChI Key: YTJQJGKMRLQBJP-UHFFFAOYSA-N
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Description

The compound of interest, 3-(Pyridin-3-yl)benzenamine, is a bidentate ligand that has been utilized in the synthesis of various metal-organic frameworks and coordination polymers. It is known for its ability to link metal centers, contributing to the formation of structures with interesting topologies and properties, such as luminescence .

Synthesis Analysis

The synthesis of compounds involving 3-(Pyridin-3-yl)benzenamine often involves hydrothermal methods, as seen in the formation of metal(II) complexes with achiral ligands related to the compound . Additionally, multi-component domino reactions in water have been employed to create novel derivatives, highlighting the compound's versatility and the potential for eco-friendly synthesis methods .

Molecular Structure Analysis

The molecular structure of compounds derived from 3-(Pyridin-3-yl)benzenamine is diverse, ranging from 0D mononuclear molecules to 2D network layers . The ligand's ability to act in different coordination modes leads to various architectures, as demonstrated by the different structures of metal complexes synthesized using related ligands . The presence of this ligand in a framework can also influence the chirality and topology of the resulting network .

Chemical Reactions Analysis

3-(Pyridin-3-yl)benzenamine and its derivatives participate in a variety of chemical reactions. For instance, it can form cocrystals and salts with other compounds, such as pyromellitic acid, through heterosynthon interactions . The compound's reactivity also extends to its involvement in the formation of thiadiazole derivatives when reacted with oxidants .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Pyridin-3-yl)benzenamine derivatives are characterized by techniques such as X-ray diffraction, spectroscopy (IR, NMR, UV-Vis), and thermogravimetric analysis . These compounds exhibit luminescent properties in the solid state, which can be enhanced or shifted depending on the ligand's incorporation into metal-containing complexes . Theoretical calculations, such as density functional theory (DFT), are often used to support experimental data and provide insights into the electronic structure and potential applications of these compounds .

Scientific Research Applications

Synthesis and Characterization

  • 3-(Pyridin-3-yl)benzenamine is utilized in the synthesis of novel Schiff bases with potential anticonvulsant properties. These bases have been characterized using FT-IR, 1H-NMR spectroscopy, and elemental analysis, showing protection against seizures in various models (Pandey & Srivastava, 2011).
  • The compound is also involved in the synthesis of Nilotinib, a highly selective inhibitor of tyrosine kinase, highlighting its role in pharmaceutical applications (Yu Yankun et al., 2011).

Corrosion Inhibition

  • Schiff bases derived from 3-(Pyridin-3-yl)benzenamine show effective corrosion inhibition behavior on mild steel in acidic medium. This is confirmed through gravimetric, electrochemical measurements, and simulations (Murmu et al., 2019).

Luminescence and Multi-Stimuli-Responsive Properties

  • Certain pyridyl substituted derivatives of 3-(Pyridin-3-yl)benzenamine exhibit luminescent and multi-stimuli-responsive properties. These compounds demonstrate potential in applications like sensors and displays (Srivastava et al., 2017).

Antimicrobial and Antifungal Activities

  • Derivatives of 3-(Pyridin-3-yl)benzenamine have been synthesized and tested for their antimicrobial and antifungal activities, showing effectiveness against various pathogens. This indicates its potential in developing new antimicrobial agents (Malhotra et al., 2012), (Mallemula et al., 2015).

Coordination Chemistry

  • The compound is used in the synthesis of coordination polymers and complexes with lanthanide ions, demonstrating its versatility in coordination chemistry and potential for creating luminescent materials (Hou et al., 2013).

Novel Frameworks and Complexes

  • 3-(Pyridin-3-yl)benzenamine is instrumental in constructing novel 63-nets frameworks with unique topological and luminescent properties, useful in materials science (Qi et al., 2015).

Safety and Hazards

3-(Pyridin-3-yl)benzenamine is considered harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a dark place, under an inert atmosphere, at room temperature .

properties

IUPAC Name

3-pyridin-3-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJQJGKMRLQBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332668
Record name 3-(pyridin-3-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57976-57-5
Record name 3-(pyridin-3-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of diethyl 3-pyridylborane (16.3 g, 0.1 mol), 3-bromoaniline (12.2 ml, 0.11 mol), potassium carbonate (45.8 g, 0.33 mol) and tetrakis(triphenylphosphine)palladium(0) (80 mg) in a mixture of water (40 ml) and dimethoxyethane (80 ml) is heated to 80° C. under a stream of nitrogen over night. After cooling the mixture is diluted with water and ethyl acetate and filtered through a fluted filterpaper. The layers are separated. The aqueous layer is extracted once with ethyl acetate. The combined organic phases are dried over sodium sulfate and concentrated under reduced pressure. The residue is dissolved in ethanol. Water is added and the mixture is evaporated to dryness. This residue crystallizes upon trituration with ice-cold water. The crystals are collected, dried and washed with petroleum ether to afford pure 2p (16.3 g, 87%). Mp 75-76° C.
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16.3 g
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12.2 mL
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45.8 g
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80 mg
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40 mL
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80 mL
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Yield
87%

Synthesis routes and methods II

Procedure details

3-(3-pyridyl)-nitrobenzene (9.1 g, 45.5 mmol) in ethanol (125 ml) is hydrogenated at ambient pressure for 1.75 hours using Raney Nickel as the catalyst. Filtration of the resulting solution through celite followed by evaporation of solvent quantitatively yields 3-(3-pyridyl)aniline.
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9.1 g
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125 mL
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Synthesis routes and methods III

Procedure details

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